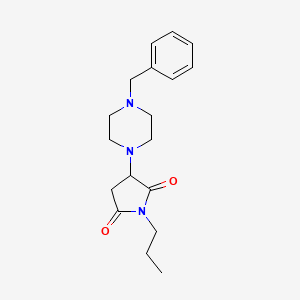

3-(4-苄基哌嗪-1-基)-1-丙基吡咯烷-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound seems to be a derivative of benzylpiperazine . Benzylpiperazine derivatives are known to have a wide range of biological activities, including anticancer, antiHIV, anticoagulant, antimicrobial, antioxidant and antiinflammatory activity .

Synthesis Analysis

In a related compound, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .

Molecular Structure Analysis

The molecular structure of these compounds was characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include reductive amination and reaction with Grignard reagents .

科学研究应用

受体亲和力和选择性

与“3-(4-苯甲基哌嗪-1-基)-1-丙基吡咯烷-2,5-二酮”密切相关的衍生物的研究显示出对血清素 (5-HT) 受体的显著亲和力和选择性,血清素 (5-HT) 受体在各种神经系统过程中至关重要。研究重点关注药效团模型,以了解苯妥英的芳基哌嗪衍生物对 5-HT1A 和 α1-肾上腺素能受体的亲和力和选择性,这些衍生物与靶化合物具有结构相似性。此类研究有助于设计新的治疗剂,这些治疗剂通过调节血清素受体活性在治疗神经系统疾病方面具有潜在应用 (Handzlik 等人,2011)。

合成和构效关系 (SAR)

包括在茚满酮环的 N3 位进行修饰在内的茚满酮新型芳基哌嗪衍生物的合成和 SAR 研究已对其 α1-肾上腺素能受体拮抗特性进行了探索。这项研究提供了对提高受体亲和力和选择性的化学修饰的见解,为开发具有改进治疗特征的化合物提供了框架 (Handzlik 等人,2012)。

抗惊厥特性

“3-(4-苯甲基哌嗪-1-基)-1-丙基吡咯烷-2,5-二酮”的衍生物已被合成并测试其抗惊厥活性。具有特定结构特征的化合物已在临床前模型中显示出有希望的结果,表明在开发新的抗癫痫药物方面具有潜在应用。这一研究方向对于识别新型治疗剂至关重要,这些治疗剂可以为癫痫治疗提供更好的疗效和安全性特征 (Obniska 等人,2005)。

化学反应性和分子对接研究

已经对衍生物的分子结构、化学反应性和分子对接进行了研究,以了解它们在分子水平上与生物靶标的相互作用。这些研究是药物设计的基石,能够预测化合物在生物系统中的行为及其在治疗心血管疾病和脑血管疾病等疾病中的潜在疗效 (Ranjith 等人,2022)。

作用机制

Target of Action

The primary target of 3-(4-Benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione is the oxidoreductase protein . Oxidoreductases are a broad group of enzymes involved in the process of oxidation-reduction, transferring electrons from one molecule (the oxidant) to another (the reductant). They play a crucial role in energy production, biosynthesis, detoxification, and immunity.

Mode of Action

The compound interacts with its target, the oxidoreductase protein, through a process known as molecular docking . This involves the compound fitting into a specific part of the protein, similar to a key fitting into a lock. The docking pose of the compound depends on the protonated state of the nitrogen atom of the piperazine moiety . This interaction can lead to changes in the protein’s function, affecting the biochemical pathways it is involved in.

Pharmacokinetics

One study suggests that the compound has good permeability through the gastrointestinal tract (git) and the blood-brain barrier (bbb), which is assessed by pampa . This suggests that the compound could have good bioavailability, allowing it to reach its target sites in the body effectively.

Result of Action

The compound has been found to exhibit significant antibacterial and antifungal activity , suggesting it may lead to the death of microbial cells.

属性

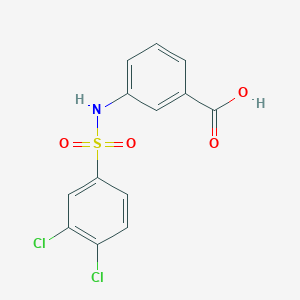

IUPAC Name |

3-(4-benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c1-2-8-21-17(22)13-16(18(21)23)20-11-9-19(10-12-20)14-15-6-4-3-5-7-15/h3-7,16H,2,8-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBUXDPQRHNFCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CC(C1=O)N2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(isopropylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2770937.png)

![Methyl 2-{2-[1-(prop-2-yn-1-yl)piperidine-2-amido]-1,3-thiazol-4-yl}acetate](/img/structure/B2770938.png)

![2,2,2-trifluoroethyl N-[2-(1H-imidazol-1-yl)ethyl]carbamate](/img/structure/B2770940.png)

![4-{[(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonyl]amino}butanoic acid](/img/structure/B2770947.png)

![1-[2-(Methoxymethyl)-6-methylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2770958.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B2770960.png)